molecular formula C7H8N2O2S2 B1532210 2-Methanesulfonylpyridine-4-carbothioamide CAS No. 1221723-80-3

2-Methanesulfonylpyridine-4-carbothioamide

Cat. No.: B1532210
CAS No.: 1221723-80-3
M. Wt: 216.3 g/mol
InChI Key: LFQXYZAWRWHGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methanesulfonylpyridine-4-carbothioamide” is a chemical compound with the molecular formula C7H8N2O2S2 . It has a molecular weight of 216.28 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H8N2O2S2/c1-13(10,11)6-4-5(7(8)12)2-3-9-6/h2-4H,1H3,(H2,8,12) .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Aromatization of Dihydropyridines

A study demonstrated the effective oxidation of 1,4-dihydropyridines to their corresponding pyridine derivatives using a combination of methanesulfonic acid and sodium nitrite. This process occurs under mild conditions, providing excellent yields, showcasing the role of methanesulfonic acid derivatives in facilitating chemical transformations (Niknam et al., 2006).

Microbial Metabolism of Methanesulfonic Acid

Research into the biogeochemical cycling of sulfur revealed that methanesulfonic acid acts as a key intermediate. Various aerobic bacteria utilize methanesulfonate, a derivative, as a sulfur source for growth. This study underscores the environmental and microbial relevance of methanesulfonic acid and its derivatives (Kelly & Murrell, 1999).

Oxidative Transformations

The oxidation of methyl (methylthio)methyl sulfoxide into bis(methylsulfinyl)methane or methyl (methylthio)methyl sulfone under various conditions illustrates the versatility of methanesulfonic acid derivatives in synthetic chemistry. This work highlights efficient methods for preparing sulfone derivatives, contributing to the development of new chemical synthesis strategies (Ogura et al., 1980).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

2-methylsulfonylpyridine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S2/c1-13(10,11)6-4-5(7(8)12)2-3-9-6/h2-4H,1H3,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQXYZAWRWHGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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